molecular formula C15H22N4O3 B4806331 1-(2-Methyl-4-nitrophenyl)-3-[2-(piperidin-1-yl)ethyl]urea

1-(2-Methyl-4-nitrophenyl)-3-[2-(piperidin-1-yl)ethyl]urea

Cat. No.: B4806331
M. Wt: 306.36 g/mol
InChI Key: BVXUXUQTPWRJDJ-UHFFFAOYSA-N
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Description

1-(2-Methyl-4-nitrophenyl)-3-[2-(piperidin-1-yl)ethyl]urea is a synthetic organic compound characterized by its unique structure, which includes a nitrophenyl group and a piperidinyl ethyl urea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Methyl-4-nitrophenyl)-3-[2-(piperidin-1-yl)ethyl]urea typically involves the reaction of 2-methyl-4-nitroaniline with 2-(piperidin-1-yl)ethyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired urea derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, utilizing advanced techniques such as continuous flow reactors and automated synthesis platforms. The choice of solvents, catalysts, and purification methods is crucial to ensure the scalability and efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(2-Methyl-4-nitrophenyl)-3-[2-(piperidin-1-yl)ethyl]urea can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other substituents under appropriate conditions.

    Hydrolysis: The urea moiety can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and isocyanate derivatives.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

    Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.

Major Products Formed

    Reduction: 1-(2-Methyl-4-aminophenyl)-3-[2-(piperidin-1-yl)ethyl]urea.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Hydrolysis: 2-Methyl-4-nitroaniline and 2-(piperidin-1-yl)ethyl isocyanate.

Scientific Research Applications

1-(2-Methyl-4-nitrophenyl)-3-[2-(piperidin-1-yl)ethyl]urea has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(2-Methyl-4-nitrophenyl)-3-[2-(piperidin-1-yl)ethyl]urea involves its interaction with specific molecular targets and pathways. The nitrophenyl group may undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The piperidinyl ethyl urea moiety may contribute to the compound’s binding affinity to specific receptors or enzymes, modulating their activity and influencing cellular processes.

Comparison with Similar Compounds

Similar Compounds

    1-(2-Methyl-4-aminophenyl)-3-[2-(piperidin-1-yl)ethyl]urea: A reduced derivative with an amino group instead of a nitro group.

    1-(2-Methyl-4-nitrophenyl)-3-[2-(morpholin-4-yl)ethyl]urea: A similar compound with a morpholine ring instead of a piperidine ring.

    1-(2-Methyl-4-nitrophenyl)-3-[2-(pyrrolidin-1-yl)ethyl]urea: A similar compound with a pyrrolidine ring instead of a piperidine ring.

Uniqueness

1-(2-Methyl-4-nitrophenyl)-3-[2-(piperidin-1-yl)ethyl]urea is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

1-(2-methyl-4-nitrophenyl)-3-(2-piperidin-1-ylethyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N4O3/c1-12-11-13(19(21)22)5-6-14(12)17-15(20)16-7-10-18-8-3-2-4-9-18/h5-6,11H,2-4,7-10H2,1H3,(H2,16,17,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVXUXUQTPWRJDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)NCCN2CCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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